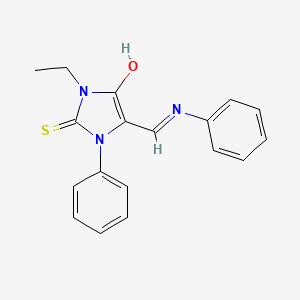![molecular formula C16H16N2OS B5798233 N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as MTHPC, is a synthetic compound that has been studied for its potential use in cancer treatment. MTHPC belongs to a class of compounds known as photosensitizers, which can be activated by light to produce reactive oxygen species that can damage cancer cells. In
Wirkmechanismus
The mechanism of action of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide involves the activation of the photosensitizer by light of a specific wavelength, typically in the red range (630 nm). The activated N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide generates reactive oxygen species, including singlet oxygen and free radicals, which can damage cellular components, such as DNA, proteins, and lipids. This damage can ultimately lead to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in tumor tissue, due to its lipophilic nature and the enhanced permeability and retention effect of tumors. This selectivity allows for targeted treatment of cancer cells, while sparing normal tissue. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a photosensitizer is its high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models. Another advantage is its selective accumulation in tumor tissue, which allows for targeted treatment of cancer cells. However, one limitation of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its lipophilic nature, which can make it difficult to formulate for clinical use. Another limitation is its absorption spectrum, which limits the depth of tissue penetration and can require multiple light exposures for effective treatment.
Zukünftige Richtungen
For N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide research include the development of improved formulations for clinical use, such as liposomal formulations that can enhance solubility and reduce toxicity. Another direction is the exploration of combination therapies, such as combining N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide with chemotherapy or immunotherapy. Additionally, research is needed to optimize the dosing and light parameters for N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide PDT, and to identify biomarkers that can predict response to treatment. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a cancer treatment.
Synthesemethoden
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-phenylcyclopropanecarboxaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and subsequent reaction with methyl iodide. The resulting product is a yellow powder that is sparingly soluble in water and highly lipophilic.
Wissenschaftliche Forschungsanwendungen
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in photodynamic therapy (PDT) for the treatment of various types of cancer, including head and neck, lung, and bladder cancer. PDT involves the administration of a photosensitizer, such as N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can damage cancer cells. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models.
Eigenschaften
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-8-20-15(11)10-17-18-16(19)14-9-13(14)12-5-3-2-4-6-12/h2-8,10,13-14H,9H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPITCRIFMQBR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


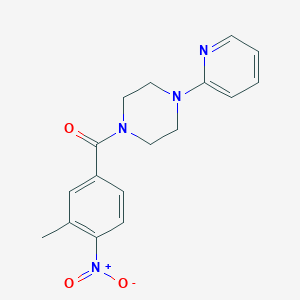

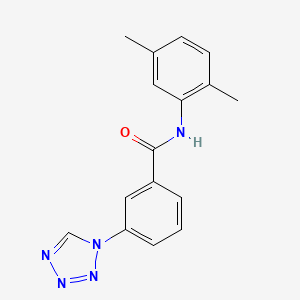
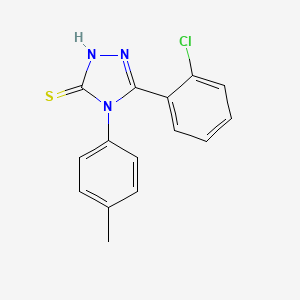
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
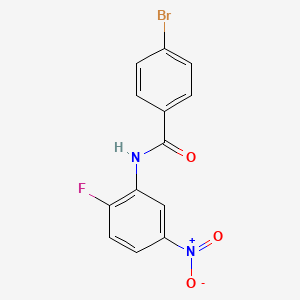
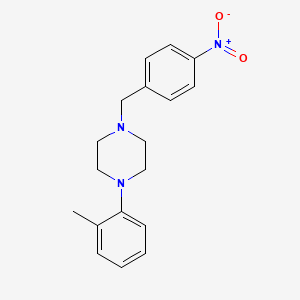
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

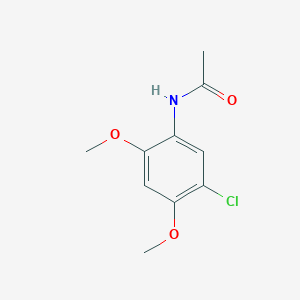
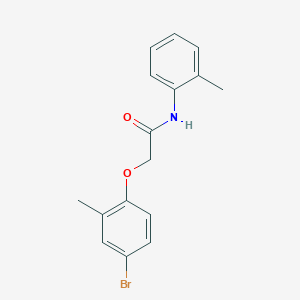
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
